molecular formula C8H8ClNO3 B13653136 4-(Chloromethoxy)-2-methyl-1-nitrobenzene CAS No. 6267-25-0

4-(Chloromethoxy)-2-methyl-1-nitrobenzene

Cat. No.: B13653136
CAS No.: 6267-25-0
M. Wt: 201.61 g/mol
InChI Key: GECUFSNSIBFKFG-UHFFFAOYSA-N
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Description

Strategic Context of Chloromethyl Ethers in Contemporary Synthetic Chemistry

Chloromethyl ethers, and more broadly chloroalkyl ethers, are a class of organic compounds characterized by an ether linkage connected to a chloromethyl group. wikipedia.org They are highly valuable reagents in modern organic synthesis primarily due to their utility as potent alkylating agents. wikipedia.orgwikipedia.org The most prominent member of this class, chloromethyl methyl ether (CMME or MOM-Cl), is widely used to introduce the methoxymethyl (MOM) protecting group for alcohols. wikipedia.orgwikipedia.org This protection strategy is advantageous because MOM ethers are stable to a wide variety of non-acidic reagents but can be readily cleaved under acidic conditions.

Beyond their role in protection chemistry, chloromethyl ethers serve as key reagents in chloromethylation reactions, which install a chloromethyl group (-CH₂Cl) onto an aromatic ring. wikipedia.org This functionality is a versatile synthetic handle, readily converted into other groups such as hydroxymethyl, formyl, or cyanomethyl moieties. For instance, chloromethylation of styrene (B11656) is a key step in the production of Merrifield resins and certain ion-exchange resins. wikipedia.org The reactivity of these compounds stems from the electrophilic nature of the carbon atom attached to the chlorine, facilitated by the adjacent oxygen atom. However, the classical preparation and use of reagents like chloromethyl methyl ether have been curtailed due to the frequent contamination with the highly carcinogenic bis(chloromethyl) ether, prompting the development of safer in-situ generation protocols. acs.org

Table 1: Representative Chloroalkyl Ethers in Organic Synthesis
Chloroalkyl EtherChemical StructureMolar Mass (g/mol)Primary Application
Chloromethyl methyl ether (CMME)CH₃OCH₂Cl80.51Introduction of MOM protecting group, chloromethylating agent. wikipedia.org
Benzyl (B1604629) chloromethyl ether (BOMCl)C₆H₅CH₂OCH₂Cl156.61Introduction of BOM protecting group. wikipedia.org
2-Methoxyethoxymethyl chloride (MEMCl)CH₃OCH₂CH₂OCH₂Cl124.57Introduction of MEM protecting group. wikipedia.org
tert-Butyl chloromethyl ether(CH₃)₃COCH₂Cl124.50Alkylating agent. wikipedia.org

The Significance of Substituted Nitroaromatic Systems in Chemical Transformations

Substituted nitroaromatic systems are cornerstone intermediates in the chemical industry, forming the synthetic basis for a vast array of products including dyes, polymers, pesticides, and pharmaceuticals. nih.gov The significance of the nitro group (–NO₂) is rooted in its powerful electron-withdrawing properties, which profoundly influence the reactivity of the aromatic ring. scielo.br This electronic effect is exerted through both induction and resonance, resulting in a significant deactivation of the benzene (B151609) ring toward electrophilic aromatic substitution. nih.gov When such a reaction does occur, the substitution is directed primarily to the meta position. nih.govlibretexts.org

Conversely, this strong electron-withdrawing capability activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), particularly when the nitro group is positioned ortho or para to a leaving group. scielo.br Furthermore, the nitro group itself is a versatile functional group that can undergo a variety of transformations. Most notably, the catalytic hydrogenation of nitroaromatics is a fundamental industrial process for the synthesis of anilines and their derivatives, which are themselves crucial building blocks for countless other molecules. researchgate.net The reduction can be controlled to yield a range of intermediates, including nitroso, hydroxylamine (B1172632), azo, or azoxy compounds, each with its own synthetic utility. researchgate.net

Table 2: Properties of the Nitro Group as an Aromatic Substituent
PropertyDescriptionValue/Effect
Electronic EffectThe nitro group is a strong electron-withdrawing group. scielo.brDeactivates the ring towards electrophilic attack. nih.gov
Hammett Constant (σₚ)Quantifies the electronic effect of a para-substituent.+0.78 scielo.br
Hammett Constant (σₘ)Quantifies the electronic effect of a meta-substituent.+0.71 scielo.br
Directing EffectDirects incoming electrophiles during electrophilic substitution.Meta-directing. nih.gov
Reactivity TransformationThe nitro group can be chemically reduced.Serves as a precursor to anilines via hydrogenation. researchgate.net

Historical Evolution of Methodologies for Introducing Chloromethoxy and Nitro Functionalities

The methodologies for installing chloromethoxy (or chloromethyl) and nitro groups onto aromatic rings have a long history, with classical methods paving the way for more refined modern techniques.

The introduction of a chloromethyl group onto an aromatic ring is historically associated with the Blanc chloromethylation reaction, first described by Gustave Louis Blanc in 1923. wikipedia.org This reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgresearchgate.net While effective for many substrates, the Blanc reaction is often plagued by side reactions, including the formation of diarylmethane byproducts, especially with highly activated aromatic rings. wikipedia.orgthieme-connect.de A significant drawback of classical chloromethylation procedures is the potential formation of the potent carcinogen bis(chloromethyl) ether. researchgate.net Later developments saw the use of pre-formed chloroalkyl ethers, such as chloromethyl methyl ether, as an alternative to the formaldehyde/HCl system. wikipedia.orgthieme-connect.de

The nitration of aromatic compounds is one of the oldest and most studied examples of electrophilic aromatic substitution. nih.govchemguide.co.uk The archetypal method, which remains in wide use, involves treating the aromatic substrate with a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemguide.co.ukmasterorganicchemistry.comdocbrown.info Historical variations include the Wolffenstein-Böters reaction, where benzene is nitrated using nitric acid and mercury(II) nitrate (B79036) to produce picric acid. nih.govwikipedia.org The evolution of these methods has focused on improving selectivity (regioselectivity), managing the reactivity of different substrates, and enhancing the safety of the procedures. libretexts.orgwikipedia.org

Current Research Trajectories and Untapped Potential of Multifunctional Aryl Halides

Multifunctional aryl halides are highly prized as versatile building blocks in organic synthesis due to the capacity for selective and sequential functionalization. researchgate.netresearchgate.net Current research is heavily focused on leveraging the unique reactivity of the carbon-halogen bond in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net Innovations in this area include the development of novel ligand systems to promote these reactions under milder conditions and with greater functional group tolerance. nih.gov

Another burgeoning area is the generation of aryl radicals from aryl halides via single-electron transfer (SET) processes, which opens up alternative pathways for bond formation. researchgate.net These radical intermediates are instrumental in the assembly of complex molecular architectures. researchgate.net Furthermore, significant effort is being directed towards achieving site-selective C-H bond activation and functionalization on complex aromatic scaffolds, allowing for late-stage modification of molecules. researchgate.netmdpi.com

The untapped potential of a compound like 4-(Chloromethoxy)-2-methyl-1-nitrobenzene lies in the orthogonal reactivity of its functional groups. The chloromethoxy group can act as a potent electrophile for alkylation. The nitro group can be reduced to an amine, which can then participate in a host of other reactions (e.g., amide formation, diazotization), or it can activate the ring for nucleophilic aromatic substitution. The methyl group can be oxidized or used to influence the regioselectivity of further aromatic substitutions. The strategic, stepwise manipulation of these functionalities provides a powerful route to complex, highly substituted aromatic compounds that are valuable in medicinal chemistry and materials science.

Properties

CAS No.

6267-25-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-(chloromethoxy)-2-methyl-1-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3

InChI Key

GECUFSNSIBFKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Chloromethoxy 2 Methyl 1 Nitrobenzene

Mechanistic Investigations of Regioselective Chloromethylation Protocols

The introduction of a chloromethoxy group onto the 4-position of a 2-methyl-1-nitrobenzene framework is most directly achieved via the O-alkylation of the precursor 2-methyl-4-nitrophenol (B1582141). This transformation, a variant of chloromethylation, involves the reaction of the phenolic hydroxyl group with a chloromethylating agent. The most common reagents for this purpose are formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether. wikipedia.org The regioselectivity is inherent in this approach, as the reaction occurs specifically at the nucleophilic oxygen of the hydroxyl group.

Elucidation of Lewis Acid Catalysis in Formaldehyde-Mediated Reactions

In the classic Blanc chloromethylation, which targets the aromatic ring, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) are crucial catalysts. wikipedia.orgalfa-chemistry.com When adapting this methodology for the synthesis of chloromethyl aryl ethers from phenols, the role of the Lewis acid remains central to activating the chloromethylating agent.

The reaction between formaldehyde and hydrogen chloride is catalyzed by a Lewis acid to generate a potent electrophile. The mechanism is thought to proceed through the protonation of formaldehyde by the acidic conditions, making the carbonyl carbon highly electrophilic. This intermediate is then attacked by a chloride ion. The Lewis acid coordinates to the oxygen atom of formaldehyde, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a reactive electrophilic species, such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org This highly reactive species is then readily attacked by the nucleophilic oxygen of the phenol (B47542), leading to the formation of the chloromethoxy ether linkage.

Table 1: Comparison of Lewis Acids in Chloromethylation Reactions Note: This table represents typical observations in Friedel-Crafts type alkylations and may be extrapolated to the O-alkylation of phenols.

Lewis Acid CatalystRelative ActivityCommon Side Reactions
Aluminum chloride (AlCl₃)HighCan favor diarylmethane formation and polymerization. dur.ac.uk
Zinc chloride (ZnCl₂)ModerateMost common catalyst for Blanc chloromethylation; balanced reactivity. wikipedia.orgdur.ac.uk
Tin(IV) chloride (SnCl₄)ModerateOften used for cleaner reactions with activated substrates. dur.ac.uk
Titanium(IV) chloride (TiCl₄)HighEffective at lower temperatures, can improve selectivity. dur.ac.uk

Influence of Reaction Solvent and Temperature on Product Distribution and Selectivity

The choice of solvent and the control of temperature are critical parameters in managing the selectivity and yield of chloromethylation reactions.

Temperature: Higher reaction temperatures generally increase the reaction rate but can also promote undesirable side reactions. researchgate.net In the context of chloromethylating phenols, elevated temperatures can lead to the formation of polymeric byproducts or decomposition of the starting material or product. For Friedel-Crafts type reactions, an increase in temperature often correlates with an increase in the formation of diarylmethane byproducts, where the initially formed chloromethylated product acts as an electrophile and reacts with another aromatic molecule. dur.ac.ukresearchgate.net Therefore, reactions are typically conducted at lower temperatures (e.g., 0-30 °C) to maintain selectivity and product integrity. ciac.jl.cn

Solvent: The solvent can influence the reaction by stabilizing charged intermediates. In electrophilic aromatic substitutions, non-polar solvents may slow down the rate of reaction compared to polar solvents, which can better solvate the cationic arenium ion intermediate. quora.com However, for the O-alkylation of a phenol, the choice of solvent must also account for the solubility of the phenolic substrate and the reagents. Halogenated solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common, but their environmental impact has led to searches for alternatives. dur.ac.uk The polarity of the solvent can impact the reaction's kinetic profile and, in some cases, the regioselectivity of related electrophilic aromatic substitutions. quora.comresearchgate.net

Radical-Mediated Halogenation of Methyl Groups on Nitroaromatic Scaffolds

An alternative theoretical pathway to 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves the radical-mediated chlorination of the methoxy (B1213986) group in the precursor 4-methoxy-2-methyl-1-nitrobenzene. However, this approach faces significant selectivity challenges, as the benzylic methyl group on the aromatic ring is also susceptible to radical halogenation and is, in fact, generally more reactive due to the resonance stabilization of the resulting benzylic radical. google.com

Nevertheless, the principles of radical-mediated halogenation on such scaffolds are well-established. This process involves a free-radical chain reaction, typically comprising initiation, propagation, and termination steps. The key step is the abstraction of a hydrogen atom from a methyl group by a chlorine radical (Cl•) to form a methyl radical and HCl. This radical then reacts with molecular chlorine (Cl₂) to form the chlorinated product and a new chlorine radical, which propagates the chain. google.com

Optimization of Radical Initiator Systems for Controlled Chlorination

Controlled chlorination relies on the careful selection and optimization of the radical initiator system to ensure efficient reaction initiation while minimizing side reactions.

Initiators: The homolytic cleavage of chlorine (Cl₂) into two chlorine radicals can be initiated by ultraviolet (UV) light or by heat in the presence of a chemical radical initiator. nih.govbeilstein-journals.org Common chemical initiators include peroxides like benzoyl peroxide or azo compounds like azobisisobutyronitrile (AIBN). beilstein-journals.org These initiators decompose at a predictable rate at a given temperature to generate radicals that can start the chain reaction.

Optimization: The optimization process involves finding the ideal balance of initiator concentration, temperature, and reaction time. Too little initiator may result in an impractically slow reaction, while too much can lead to an uncontrolled reaction and the formation of undesired byproducts, including dichlorinated species. Recent advancements have explored catalytic systems, such as those using copper or iron catalysts, to achieve higher site-selectivity in benzylic chlorination compared to traditional methods. nih.govresearchgate.netdigitellinc.com These catalytic methods often employ oxidants like N-fluorobenzenesulfonimide (NFSI) to generate a more selective hydrogen-abstracting radical species. nih.govdigitellinc.com

Table 2: Common Radical Initiators for Side-Chain Chlorination

InitiatorInitiation MethodTypical Temperature RangeNotes
Ultraviolet (UV) lightPhotolysisAmbientClean method, requires specialized equipment.
Benzoyl PeroxideThermolysis80-95 °CCommon and inexpensive.
AIBNThermolysis60-80 °CProvides a more controlled source of radicals than peroxides.
Copper(I) Chloride/NFSICatalytic CycleAmbient to moderateOffers higher regioselectivity for benzylic positions. nih.govdigitellinc.com

Stereochemical Considerations in Side-Chain Functionalization (if applicable)

Stereochemical considerations are not applicable to the radical-mediated chlorination of a methyl group (-CH₃) to a chloromethyl group (-CH₂Cl). This functionalization does not create a chiral center, as the resulting carbon atom is bonded to two identical hydrogen atoms. Therefore, no stereoisomers are formed in this specific transformation.

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of this compound relies on the availability of its key precursor, 2-methyl-4-nitrophenol. This intermediate is typically synthesized from readily available starting materials like o-cresol (B1677501) through a series of well-established reactions.

A plausible synthetic pathway is as follows:

Nitration of o-Cresol: The most direct route to 2-methyl-4-nitrophenol is the electrophilic nitration of o-cresol (2-methylphenol). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing activators. wikipedia.org Since the para position to the strongly activating hydroxyl group is available, it is the primary site of substitution. However, nitration also occurs at the other activated position, ortho to the hydroxyl group (position 6), leading to a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol (B87177). rsc.org

Isomer Separation: The product of the nitration is a mixture of isomers that must be separated. The ratio of 4-nitro to 6-nitro isomers is highly dependent on the reaction conditions, including the nitrating agent and the concentration of sulfuric acid used as a catalyst and solvent. rsc.org Separation can typically be achieved by physical methods such as fractional crystallization or chromatography.

Chloromethylation of 2-methyl-4-nitrophenol: Once the pure 2-methyl-4-nitrophenol is isolated, the final step is the chloromethylation of the phenolic hydroxyl group, as described in section 2.1. This reaction with formaldehyde and HCl, often with a Lewis acid catalyst, yields the final target compound, this compound. wikipedia.orgmdpi.com

Table 3: Regioselectivity in the Nitration of o-Cresol Data adapted from studies on nitration in aqueous sulfuric acid. rsc.org

Sulfuric Acid Conc. (%)Ratio of 2-methyl-6-nitrophenol to 2-methyl-4-nitrophenol
501.5
601.2
701.0
800.8
830.8

This data indicates that by tuning the acidity of the reaction medium, the product distribution can be influenced, potentially simplifying the subsequent purification process.

Advanced Oxidation Strategies for Nitro Group Introduction

The introduction of a nitro group onto an aromatic ring is a cornerstone of electrophilic aromatic substitution. youtube.commasterorganicchemistry.com While the classical method involves a mixture of concentrated nitric and sulfuric acids, contemporary research focuses on developing more advanced, efficient, and safer nitration protocols. These strategies often aim to enhance selectivity, reduce waste, and operate under milder conditions.

One advanced strategy involves the use of solid acid catalysts, which can replace corrosive liquid acids like sulfuric acid. For instance, vapor-phase nitration of benzene (B151609) has been successfully carried out using dilute nitric acid over a Fe/Mo/SiO2 solid acid catalyst, achieving high conversion and selectivity for the mononitro product. scispace.com Such heterogeneous systems simplify catalyst recovery and reduce acidic waste streams.

Another approach is the oxidation of an amino group to a nitro group. This is particularly useful when the corresponding aniline (B41778) derivative is readily available or when direct nitration proves problematic. An efficient synthesis of 1-chloro-2-methyl-4-nitrobenzene, an isomer of the target compound's precursor, utilized peroxytrifluoroacetic acid to oxidize 4-chloroaniline, resulting in a nearly quantitative yield of 4-nitrochlorobenzene. researchgate.netmdpi.com This method represents a powerful oxidation strategy for introducing a nitro group under specific circumstances.

Reactive nitrogen species (RNS) generated through advanced oxidation processes (AOPs), such as those involving hydroxyl or sulfate (B86663) radicals in the presence of nitrate (B79036) or nitrite (B80452) ions, can also lead to nitration. mostwiedzy.pl While often studied in the context of pollutant degradation, harnessing these highly reactive species under controlled synthetic conditions presents a potential, albeit complex, avenue for novel nitration methodologies.

Sequential Functionalization of the Aromatic Ring System

The synthesis of this compound is a multi-step process where the order of reactions is critical to achieving the desired substitution pattern. youtube.commasterorganicchemistry.com The directing effects of the methyl (-CH3), hydroxyl (-OH, as a precursor to the chloromethoxy group), and nitro (-NO2) groups must be carefully considered.

A plausible synthetic route begins with 3-methylphenol (m-cresol). The sequence of nitration and chloromethylation determines the final product.

Route 1: Nitration followed by Chloromethylation

Nitration of 3-methylphenol: The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a moderately activating, ortho-, para-director. Nitration is expected to occur at positions ortho or para to the hydroxyl group. The primary products would be 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol (B363926), and 3-methyl-6-nitrophenol. The desired intermediate is 3-methyl-4-nitrophenol .

Chloromethylation of 3-methyl-4-nitrophenol: The subsequent introduction of the chloromethoxy group onto the phenol is achieved via chloromethylation. This reaction can be performed using formaldehyde and hydrogen chloride, often in the presence of a catalyst like zinc chloride. thieme-connect.de For activated rings, a catalyst may not be necessary. dur.ac.uk The reaction converts the hydroxyl group into a chloromethoxy group (-OCH2Cl), yielding the final product, This compound .

Route 2: Chloromethylation followed by Nitration

Chloromethylation of 3-methylphenol: The hydroxyl group can be converted to a methoxy group first, followed by chlorination, or directly to a chloromethoxy group. The resulting intermediate, 1-(chloromethoxy)-3-methylbenzene, would then be nitrated.

Nitration of 1-(chloromethoxy)-3-methylbenzene: The chloromethoxy group is an activating, ortho-, para-director, as is the methyl group. The directing effects would lead to a mixture of isomers, potentially making the isolation of the desired this compound challenging.

Therefore, Route 1, involving the nitration of 3-methylphenol followed by chloromethylation of the isolated 3-methyl-4-nitrophenol intermediate, offers a more direct and regioselective pathway to the target molecule.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the development of cleaner catalysts, reduction of solvent use, and employment of milder reaction conditions. researchgate.net

Significant progress has been made in developing environmentally benign catalytic systems for nitration. Lanthanide(III) and group IV metal triflates have been shown to be effective and recyclable catalysts for the nitration of aromatic compounds using stoichiometric amounts of nitric acid, with water being the only by-product. rsc.org These catalysts are water-tolerant and can be recovered and reused through a simple evaporative process. rsc.org

Table 1: Comparison of Recyclable Catalysts for Aromatic Nitration

Catalyst System Nitrating Agent Key Advantages Reference
Lanthanide(III) Triflates 69% Nitric Acid Recyclable, water-tolerant, minimal waste rsc.org

For the chloromethylation step, which traditionally uses Lewis acids like zinc chloride or tin(IV) chloride, greener alternatives are being explored. dur.ac.uk For highly activated aromatic rings, such as phenols, the chloromethylation reaction can sometimes proceed without a catalyst, using only formaldehyde and hydrochloric acid. dur.ac.uk Recent studies have also shown zinc iodide to be an effective catalyst for chloromethylation under mild conditions. researchgate.net

Furthermore, catalyst-free and solvent-free nitration of aromatics using only dilute aqueous nitric acid has been demonstrated, eliminating catalyst-related recycling and disposal steps entirely. nih.gov

Traditional organic synthesis relies heavily on volatile and often toxic organic solvents. researchgate.net Minimizing or replacing these solvents is a key goal of green chemistry.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a promising alternative. Electrophilic nitration of aromatic compounds has been achieved under mechanochemical conditions using a recyclable, saccharin-based nitrating reagent with only minimal amounts of solvent (liquid-assisted grinding). rsc.org This method significantly enhances green metrics compared to conventional solvent-based processes. rsc.org

The use of alternative reaction media is another important strategy. As mentioned, nitration has been successfully performed in aqueous systems, using water as the solvent. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The choice of solvent can significantly influence reaction rates and product selectivity. acs.orgnih.gov For aromatic compounds, solubility in aqueous-organic mixtures is a key consideration when designing greener synthetic protocols. nih.gov

Methodologies for the Isolation and Purification of High-Purity Intermediates

The isolation and purification of intermediates and the final product are critical for obtaining high-purity compounds. Standard laboratory and industrial techniques are employed, often adapted to the specific properties of the substituted nitroaromatic compounds. ncert.nic.in

A common purification method for solid organic compounds is recrystallization . For example, the related compound p-nitrobenzyl chloride is purified by recrystallization from ethanol. nih.gov This technique is effective for removing small amounts of impurities by exploiting differences in solubility at varying temperatures.

For more complex mixtures or for isolating specific isomers, column chromatography is a powerful tool. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through.

In an industrial setting, fractional crystallization can be an efficient method for separating isomers. A patented process for purifying 1,2-dichloro-4-nitrobenzene involves dissolving the isomeric mixture in concentrated sulfuric acid and then selectively crystallizing the desired product by adjusting the acid concentration with water. google.com After filtration, the product is washed to remove residual acid. google.com This approach could potentially be adapted for the purification of intermediates like 3-methyl-4-nitrophenol.

Final purification steps often involve washing the crude product to remove reagents and catalysts. For instance, after nitration in an acidic medium, the product is often poured into ice water, and the resulting precipitate is filtered and washed with cold water until acid-free. nih.govgoogle.com

Advanced Studies in Reactivity and Mechanistic Pathways of 4 Chloromethoxy 2 Methyl 1 Nitrobenzene

Nucleophilic Substitution Reactions at the Chloromethoxy Center

The chloromethoxy group (–OCH₂Cl) is a key reactive center in 4-(Chloromethoxy)-2-methyl-1-nitrobenzene. As an α-chloro ether, the carbon atom is bonded to both a highly electronegative chlorine atom and an oxygen atom, rendering it highly electrophilic and susceptible to nucleophilic attack. This structure facilitates nucleophilic substitution reactions that can proceed through pathways with characteristics of both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms, depending on the reaction conditions.

Kinetic and Thermodynamic Analysis of Sₙ1-Type Pathways

An Sₙ1-type mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. In the case of this compound, the loss of the chloride ion generates a resonance-stabilized oxocarbenium ion.

The stability of this intermediate is paramount to the reaction rate. libretexts.org The oxygen atom's lone pair provides powerful resonance stabilization, delocalizing the positive charge between the carbon and oxygen atoms. wikipedia.org This delocalization significantly lowers the activation energy for carbocation formation compared to a typical alkyl halide. libretexts.org

The substituents on the aromatic ring further modulate the stability of this oxocarbenium ion intermediate.

2-Methyl Group (–CH₃): This is an electron-donating group (EDG) that activates the ring. Through an inductive effect, it pushes electron density towards the ring and, by extension, helps to stabilize the positive charge on the benzylic-like carbon. libretexts.org

4-Nitro Group (–NO₂): This is a strong electron-withdrawing group (EWG) that deactivates the ring. It pulls electron density away from the ring, which destabilizes the adjacent positive charge of the oxocarbenium ion. masterorganicchemistry.com

Substrate AnalogueKey Substituent EffectsPredicted Relative Sₙ1 Rate
Benzyl (B1604629) chlorideBaseline (Aromatic stabilization)1
4-Nitrobenzyl chlorideStrong deactivation from para-NO₂<< 1
4-Methoxybenzyl chlorideStrong activation from para-OCH₃>> 1
This compound Oxocarbenium stabilization (+O), weak activation (+CH₃), strong deactivation (-NO₂)Intermediate (Slower than unsubstituted analogue due to NO₂, but faster than a simple alkyl halide due to O)

Competent Nucleophiles in the Formation of Ether and Ester Derivatives

The high reactivity of the chloromethoxy group allows for the facile synthesis of a variety of derivatives through nucleophilic substitution. Oxygen-based nucleophiles are particularly effective in forming stable ether and ester linkages.

Ether Formation: Alkoxide (RO⁻) and phenoxide (ArO⁻) ions are strong nucleophiles that readily displace the chloride to form ethers. These reactions are typically carried out under basic conditions to deprotonate the corresponding alcohol or phenol (B47542).

Ester Formation: Carboxylate anions (RCOO⁻), typically used as their sodium or potassium salts, are competent nucleophiles for forming ester derivatives. pressbooks.pub

Derivative TypeNucleophileExample ReactantProduct
EtherAlkoxideSodium methoxide (B1231860) (NaOCH₃)4-(Methoxymethyl)-2-methyl-1-nitrobenzene
EtherPhenoxideSodium phenoxide (NaOPh)2-Methyl-1-nitro-4-(phenoxymethyl)benzene
EsterCarboxylateSodium acetate (B1210297) (NaOCOCH₃)(2-Methyl-4-nitrophenyl)methyl acetate
EsterCarboxylateSodium benzoate (B1203000) (NaOCOPh)(2-Methyl-4-nitrophenyl)methyl benzoate

Electrophilic and Nucleophilic Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the three substituents, which direct the position of further substitution and influence the ring's susceptibility to attack by either electrophiles or nucleophiles.

Regiochemical Control in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. chemistrytalk.org The existing substituents determine the position (regiochemistry) and rate of the reaction by either donating or withdrawing electron density, a phenomenon known as the directing effect. pressbooks.pub

The directing effects of the substituents on the target molecule are as follows:

-OCH₂Cl (Chloromethoxy): The oxygen atom has lone pairs that can be donated into the ring via a strong resonance effect (+R). This effect strongly activates the ortho and para positions and outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen and chlorine. Therefore, the chloromethoxy group is an ortho, para-director and an activator. libretexts.org

-CH₃ (Methyl): An alkyl group is a weak activating group that donates electron density through an inductive effect (+I). It directs incoming electrophiles to the ortho and para positions. chemguide.co.ukyoutube.com

-NO₂ (Nitro): The nitro group is a powerful deactivating group due to both strong inductive (-I) and resonance (-R) effects. It withdraws significant electron density from the ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta position. chemguide.co.ukyoutube.com

SubstituentElectronic EffectReactivity EffectDirecting Position
-OCH₂Cl+R >> -IActivatingOrtho, Para
-CH₃+IActivating (Weak)Ortho, Para
-NO₂-R, -IDeactivating (Strong)Meta

Enhancing Nucleophilic Aromatic Substitution through Nitro Group Activation

Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is typically unfavorable for simple aryl halides but is dramatically facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org

While this compound does not possess a leaving group on the aromatic ring itself, the principle of nitro group activation is critical to understanding its potential reactivity. The -NO₂ group strongly withdraws electron density from the aromatic π-system, making the ring electron-deficient (electrophilic) and thus susceptible to attack by a strong nucleophile. chemistrysteps.com

The activation is most pronounced at the carbons ortho and para to the nitro group. An attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex , to be delocalized onto the oxygen atoms of the nitro group. youtube.comyoutube.comlibretexts.org This resonance stabilization provides a low-energy pathway for the reaction. nih.gov In the given molecule, the positions ortho (C2, C6) and para (C4) to the nitro group are significantly activated toward potential nucleophilic attack. If a leaving group (e.g., a halogen) were present at one of these positions, an SₙAr reaction would be highly probable. libretexts.org

Electronic and Steric Effects of Substituents on Aromatic Reactivity Profiles

The reactivity of the benzene ring in this compound is intricately governed by the interplay of electronic and steric effects of its three substituents: the nitro group (-NO₂), the methyl group (-CH₃), and the chloromethoxy group (-OCH₂Cl). These effects determine the electron density of the aromatic ring and the regioselectivity of electrophilic aromatic substitution reactions.

Electronic Effects: Substituents influence the electron density of the aromatic ring through inductive and resonance effects. ualberta.camsu.edu

Inductive Effect: This is the transmission of charge through sigma (σ) bonds due to differences in electronegativity. libretexts.orguomustansiriyah.edu.iq

The nitro group is strongly electron-withdrawing due to the high electronegativity of nitrogen and oxygen, deactivating the ring.

The chloromethoxy group exerts a net inductive electron-withdrawing effect due to the electronegative oxygen and chlorine atoms.

The methyl group is weakly electron-donating through induction, activating the ring. ualberta.ca

Resonance Effect: This involves the delocalization of π electrons between the substituent and the aromatic ring.

The nitro group is a strong resonance-withdrawing group (-R), delocalizing the ring's π electrons onto the nitro group. This effect strongly deactivates the ortho and para positions relative to the nitro group.

The chloromethoxy group , via the oxygen atom's lone pairs, has an electron-donating resonance effect (+R). This effect increases electron density, particularly at the ortho and para positions relative to the chloromethoxy group, thereby activating these positions. uomustansiriyah.edu.iq

The methyl group does not have a significant resonance effect but can stabilize adjacent carbocations through hyperconjugation.

Steric Effects: Steric hindrance arises from the physical bulk of the substituent groups, which can impede the approach of a reagent to a particular site on the ring. wikipedia.org

The methyl group at position 2 and the chloromethoxy group at position 4 create steric hindrance at their adjacent (ortho) positions.

Attack at position 3 (ortho to both the methyl and chloromethoxy groups) would be sterically hindered.

Attack at position 5 (ortho to the chloromethoxy group and meta to the methyl group) is less sterically hindered.

Attack at position 6 (ortho to the nitro group and meta to the methyl group) is also subject to steric influence from the adjacent nitro group.

The directing effects of the substituents are as follows: the methyl and chloromethoxy groups are ortho, para-directors, while the nitro group is a meta-director. In this molecule, the activating, ortho, para-directing influence of the chloromethoxy group is the most significant in determining the position of further substitution.

Substituent (Position)Inductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
-NO₂ (1)Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strongly DeactivatingMeta
-CH₃ (2)Weakly Donating (+I)N/A (Hyperconjugation)Weakly ActivatingOrtho, Para
-OCH₂Cl (4)Withdrawing (-I)Strongly Donating (+R)ActivatingOrtho, Para

Radical Reactions and Their Role in Transformations Involving the Chloromethoxy Group

While ionic pathways often dominate aromatic chemistry, radical reactions can play a significant role, particularly in nitroaromatic compounds. The presence of both a nitro group and a labile chloromethoxy group in this compound suggests the potential for transformations involving radical intermediates.

A plausible pathway for radical generation, by analogy with nitrobenzyl halides, involves the initial reduction of the nitro group. researchgate.netacs.org Nitroaromatic compounds can accept an electron to form a radical anion. This species can then undergo further reactions, including fragmentation. For this compound, the radical anion could potentially induce the cleavage of the C-Cl bond or the O-CH₂Cl bond.

Generation and Reactivity of Nitrobenzyl Radical Intermediates

The generation of a radical intermediate from this compound can be postulated to occur via a reductive fragmentation pathway. This process is analogous to the well-documented behavior of nitrobenzyl chlorides, where the nitro group acts as an electron acceptor. researchgate.netacs.org

Formation of the Radical Anion: The process is initiated by a single-electron transfer (SET) to the nitroaromatic ring, forming a nitroaryl radical anion. This reduction can be achieved chemically (e.g., using certain enzymes like nitroreductases), electrochemically, or photochemically. researchgate.net

Fragmentation: The resulting radical anion is unstable. The excess electron density in the π-system can facilitate the cleavage of a weak bond. In this molecule, the O–CH₂Cl bond is a potential site for fragmentation. Homolytic or heterolytic cleavage could occur, but a likely pathway involves the expulsion of a chloride ion and subsequent fragmentation to generate a more stable radical. A plausible intermediate is the 4-alkoxy-2-methyl-1-nitrobenzyl radical, formed after loss of the chlorine. The stability of nitro-substituted benzyl radicals is a known factor in their formation. quora.com

The reactivity of the generated radical intermediate would be characteristic of carbon-centered radicals. Potential subsequent reactions include:

Dimerization: Two radicals can combine to form a new carbon-carbon bond, leading to dimeric products. For instance, reaction with another benzyl-type radical could form a substituted 1,2-diphenylethane (B90400) derivative. researchgate.net

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 4-methoxy-2-methyl-1-nitrobenzene.

Further Reactions: The radical could participate in more complex cascade reactions, depending on the reaction conditions and the presence of other reactive species. nih.gov

Influence of Reaction Conditions on Radical Pathways

The likelihood and outcome of radical reactions involving this compound are highly dependent on the specific reaction conditions.

Initiation Method: The method used to generate the initial radical anion is critical.

Chemical Reductants: The choice of reducing agent can be selective. For example, biological systems often use enzymes like nitroreductases, which can trigger fragmentation under physiological conditions. researchgate.net

Photolysis: UV irradiation of nitrobenzyl compounds can lead to excited states that undergo rearrangement or fragmentation, providing a pathway to radical intermediates. acs.org

Electrochemical Reduction: Applying a specific reduction potential can precisely control the formation of the radical anion. acs.org

Solvent: The solvent can influence the stability of intermediates and the course of the reaction. Polar aprotic solvents might stabilize the initial radical anion, while protic solvents could participate in proton transfer steps.

Presence of Bases/Nucleophiles: The nature of bases present can be crucial. Studies on 4-nitrobenzyl bromide have shown that soft bases tend to promote anion-radical mechanisms leading to dimeric products, whereas hard bases may favor standard Sₙ2 substitution reactions. researchgate.net

Temperature and Radical Traps: Higher temperatures can favor radical pathways. The inclusion of radical traps (e.g., TEMPO) can be used to intercept radical intermediates, providing evidence for their formation and preventing subsequent reactions.

ConditionInfluence on Radical Pathway
Initiator Determines the initial step of radical anion formation (e.g., chemical, photochemical, electrochemical).
Solvent Affects the stability of charged intermediates and can act as a hydrogen donor.
Base/Nucleophile Can determine the competition between radical (SET) and ionic (Sₙ2) pathways. researchgate.net
Temperature Higher temperatures can increase the rate of fragmentation and subsequent radical reactions.

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound make it susceptible to specific rearrangement and fragmentation reactions, particularly under mass spectrometry (MS) conditions or thermal stress. While complex molecular rearrangements like the Claisen libretexts.org or Fries wiley-vch.de rearrangements are not directly applicable due to the absence of the required functional groups (allyl ether or phenolic ester, respectively), analysis of the fragmentation patterns provides insight into the molecule's stability and bond strengths.

Under electron impact mass spectrometry (EI-MS), the molecule would ionize to form a molecular ion (M⁺•), which then undergoes a series of fragmentation steps. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, often guided by the functional groups present.

Plausible fragmentation pathways include:

Loss of Chlorine: Cleavage of the C-Cl bond is a common pathway for chloroalkanes, leading to the formation of an [M-Cl]⁺ ion. This would be a stable oxonium-type cation.

Alpha-Cleavage: Ethers are prone to α-cleavage, where a bond adjacent to the oxygen atom breaks. researchgate.netyoutube.com For the chloromethoxy group, this could involve the loss of the •CH₂Cl radical to form a phenoxy cation, or cleavage of the Ar-O bond.

Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose •NO and •NO₂ radicals upon fragmentation. researchgate.netnih.gov This leads to prominent peaks at [M-NO]⁺ and [M-NO₂]⁺. Loss of •NO₂ is often followed by the loss of carbon monoxide (CO).

Loss of Formaldehyde (B43269): The methoxy (B1213986) portion could lead to the loss of a neutral formaldehyde (CH₂O) molecule.

Benzylic-type Cleavage: Cleavage of the O–CH₂Cl bond can generate a C₇H₆NO₃⁺• fragment and a •CH₂Cl radical.

Proposed Fragment IonPlausible Neutral LossFragmentation Pathway
[M - Cl]⁺•ClCleavage of the C-Cl bond.
[M - NO₂]⁺•NO₂Characteristic loss from the nitro group. researchgate.netnih.gov
[M - CH₂Cl]⁺•CH₂ClAlpha-cleavage adjacent to ether oxygen. researchgate.net
[M - OCH₂Cl]⁺•OCH₂ClCleavage of the aryl-oxygen bond.

Derivatization Strategies and Analogue Synthesis Leveraging 4 Chloromethoxy 2 Methyl 1 Nitrobenzene

Design and Synthesis of Functionalized Ethers via the Chloromethoxy Moiety

The chloromethoxy group (-OCH₂Cl) is the most reactive site on the 4-(chloromethoxy)-2-methyl-1-nitrobenzene molecule for nucleophilic attack. As an α-chloro ether, it is highly susceptible to substitution reactions, providing a straightforward pathway to a wide range of functionalized ethers. This reactivity is significantly greater than that of a typical aryl or alkyl chloride, making it a prime target for selective modification.

Introduction of Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles

The electrophilic carbon of the chloromethoxy group readily reacts with a variety of nucleophiles. This transformation is a cornerstone for creating diverse molecular architectures by forming new carbon-heteroatom or carbon-carbon bonds. The general reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is displaced by the incoming nucleophile.

Oxygen Nucleophiles: Alcohols and phenols can be converted to their corresponding ethers. For instance, reaction with a phenoxide ion (ArO⁻) yields a diarylmethyl ether derivative. This method is particularly useful for linking the 4-(methoxymethyl)-2-methyl-1-nitrobenzene core to other aromatic systems.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like azides and imidazoles, can be used to form C-N bonds. The reaction with an amine, for example, produces an N-substituted aminomethyl ether, a substructure found in various biologically active compounds.

Sulfur Nucleophiles: Thiols and thiophenols react efficiently to produce thioethers. These sulfur-containing analogues are of interest in medicinal chemistry and materials science.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be employed to form new C-C bonds, extending the carbon skeleton of the parent molecule.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Reagent Example Product Substructure
Oxygen Phenoxide Sodium phenoxide (NaOPh) -OCH₂-O-Ph
Nitrogen Secondary Amine Morpholine -OCH₂-N(CH₂CH₂)₂O
Sulfur Thiolate Sodium thiophenoxide (NaSPh) -OCH₂-S-Ph
Carbon Enolate Diethyl malonate + NaOEt -OCH₂-CH(CO₂Et)₂

Ligand-Enabled Coupling Reactions for Complex Ether Formation

While direct nucleophilic substitution is the most common strategy, modern synthetic methods offer more sophisticated approaches. Ligand-enabled, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for forming C-O bonds, though they are more typically applied to aryl halides or triflates. researchgate.netchemrxiv.org The application of such methods to α-chloro ethers is less common but theoretically possible, potentially offering alternative pathways under milder conditions or for substrates where direct substitution is problematic. For example, a palladium- or gold-catalyzed coupling could theoretically be developed to link the chloromethoxy group with complex alcohols or phenols where the corresponding alkoxide or phenoxide is difficult to generate or handle. researchgate.netchemrxiv.orgacs.org

Modification of the Nitro Group: Reduction, Cyclization, and Condensation Reactions

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation opens up a vast landscape of subsequent reactions, particularly for the construction of nitrogen-containing heterocyclic systems.

Selective Reduction Protocols to Amines and Hydroxylamines

The reduction of the aromatic nitro group to an amine is one of the most fundamental transformations in organic synthesis. A key challenge is achieving this reduction with high chemoselectivity, leaving other functional groups on the molecule, such as the ether linkage, intact. A variety of methods have been developed to achieve this transformation under different conditions. nih.govacs.orggla.ac.ukresearchgate.net

Commonly used methods include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often clean and high-yielding but requires specialized equipment for handling hydrogen gas.

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are robust and effective for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

Electrocatalytic Reduction: Modern approaches utilize electrochemistry, sometimes with a redox mediator, to perform the reduction under mild, room-temperature conditions in aqueous solutions, offering a more sustainable alternative. acs.orggla.ac.ukresearchgate.net

Partial reduction of the nitro group to a hydroxylamine (B1172632) is also possible using specific reagents like zinc dust in the presence of ammonium chloride.

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Product Typical Conditions Selectivity Notes
H₂, Pd/C Amine Room temp to moderate heat, 1-50 atm H₂ High, generally does not cleave aryl ethers.
Fe, HCl/AcOH Amine Reflux Robust, tolerates many functional groups.
SnCl₂·2H₂O, EtOH Amine Reflux Mild conditions, good for sensitive substrates.
Zn, NH₄Cl, H₂O Hydroxylamine Room temperature Allows for partial reduction.
NaBH₄, Pd/C Amine Room temperature A mild transfer hydrogenation system. nih.gov

Construction of Heterocyclic Systems from Nitroaromatic Precursors

Once the nitro group is reduced to an amine, the resulting 4-(methoxymethyl)-2-methylaniline (B2464599) becomes a key intermediate for synthesizing a wide range of heterocyclic compounds. The ortho relationship between the newly formed amine and the existing methyl group is particularly significant, as it provides a reactive site for annulation reactions to form fused ring systems.

For example, the aniline (B41778) derivative can undergo condensation reactions with 1,3-dicarbonyl compounds to form quinolines (Combes synthesis) or with β-keto esters to form quinolones (Knorr quinoline (B57606) synthesis). Furthermore, the aniline can be a precursor for the synthesis of other important heterocycles such as benzimidazoles, quinoxalines, or more complex polycyclic structures through various multi-component or metal-catalyzed annulation strategies. beilstein-journals.orgnih.govnih.gov

Functionalization of the Methyl Group and Its Impact on Aromatic Reactivity

The electron-donating nature of the methyl group and the electron-withdrawing nature of the nitro group have opposing effects on the aromatic ring's reactivity towards electrophilic substitution. The methyl group is an ortho, para-directing activator, while the nitro group is a meta-directing deactivator. libretexts.orgyoutube.comyoutube.com In this compound, the positions ortho and para to the methyl group are already occupied or sterically hindered. The position ortho to the methyl group and meta to the nitro group (C3) and the position meta to the methyl group and ortho to the nitro group (C6) are the most likely sites for further electrophilic attack, with the outcome depending on the specific reaction conditions.

Functionalization of the methyl group itself typically proceeds through free-radical mechanisms. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation can convert the methyl group into a bromomethyl (-CH₂Br) group. This new functional group is also a potent electrophile, similar to the chloromethoxy group, opening up another avenue for nucleophilic substitution and further elaboration of the molecular structure. This would create a bifunctional molecule with two distinct sites for introducing nucleophiles.

Dear User,

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound (CAS No. 6267-25-0) pertaining to the detailed reaction pathways outlined in your request. While the compound itself is cataloged, dedicated studies on its derivatization through oxidative transformations, selective halogenation, cross-coupling strategies, and its use in the synthesis of multi-substituted nitrobenzene (B124822) derivatives are not present in the accessible scientific domain.

The user's strict requirement to focus solely on "this compound" and to adhere to a very specific outline on its reactivity prevents the generation of a scientifically accurate article on the requested topics. Providing information on related compounds would violate the explicit instructions provided.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection due to the absence of primary research findings for this particular molecule.

Compound Identification

While detailed reactivity data is unavailable, the subject compound can be identified as follows:

PropertyValue
IUPAC Name This compound
CAS Number 6267-25-0
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES ClCOc1ccc(c(c1)C)N+[O-]

Should you wish to proceed with an article on a more widely researched nitrobenzene derivative for which ample data is available, please provide a new subject compound.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights, but two-dimensional (2D) experiments are indispensable for unambiguous assignments.

To establish the bonding framework of this compound, a series of 2D NMR experiments would be employed. These experiments reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, the COSY spectrum would be expected to show a correlation between the aromatic protons H-5 and H-6, confirming their ortho relationship. No other correlations would be anticipated for the aromatic protons due to their isolation from each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the correlation between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shifts and the expected key HMBC correlations for this compound.

AtomHypothetical ¹H Shift (ppm)Hypothetical ¹³C Shift (ppm)Key HMBC Correlations from Protons
1-~148-
2-~135-
3~8.0 (d)~125C-1, C-5
4-~155-
5~7.2 (dd)~118C-3, C-1
6~7.5 (d)~128C-4, C-2
-CH₃~2.6 (s)~20C-2, C-1, C-3
-OCH₂Cl~5.8 (s)~85C-4

Data is hypothetical and estimated based on known values for similar structures.

Advanced NMR techniques can be used to monitor the progress of reactions involving this compound in real-time. For example, in a nucleophilic substitution reaction where the chlorine of the chloromethoxy group is displaced by another nucleophile (e.g., an alcohol to form an acetal), ¹H NMR spectroscopy can be used to follow the disappearance of the reactant's -OCH₂Cl signal (hypothetically at ~5.8 ppm) and the appearance of a new signal corresponding to the product's -OCH₂OR group. By integrating the signals at various time points, the reaction kinetics can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy and for investigating its fragmentation patterns, which can provide valuable structural information.

For this compound (C₈H₈ClNO₃), the expected monoisotopic mass would be calculated with high precision, allowing for the unambiguous determination of its molecular formula.

Hypothetical HRMS Data:

Calculated Monoisotopic Mass: 201.0193 Da

Observed Mass: 201.0195 Da (within a few ppm error)

The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of Cl: A prominent fragment would be expected from the loss of a chlorine radical, leading to an [M-Cl]⁺ ion.

Loss of NO₂: The cleavage of the C-N bond would result in the loss of a nitro group, forming an [M-NO₂]⁺ fragment.

Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for substituted benzenes is the formation of a stable tropylium ion.

Tandem mass spectrometry (MS/MS) would be employed to gain deeper insights into the fragmentation pathways. In an MS/MS experiment, a specific ion (a "parent" ion) is selected and subjected to further fragmentation to produce "daughter" ions. By analyzing the daughter ions of a particular fragment, the sequence of bond cleavages can be established, providing strong evidence for the proposed structure and fragmentation mechanism. For example, selecting the [M-Cl]⁺ ion and subjecting it to a second stage of fragmentation could reveal the subsequent loss of the nitro group, confirming the initial fragmentation step.

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Transformations and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands for its constituent functional groups.

Functional GroupVibrationExpected IR Frequency (cm⁻¹)Expected Raman Intensity
NO₂Asymmetric Stretch~1525Strong
NO₂Symmetric Stretch~1350Strong
C-O-CAsymmetric Stretch~1250Medium
C-ClStretch~700Medium
Aromatic C=CStretch~1600, ~1475Medium-Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium

Data is hypothetical and estimated based on known values for similar structures.

These techniques are also powerful for monitoring functional group transformations. For instance, if the nitro group were to be reduced to an amine group (-NH₂), the strong NO₂ stretching bands would disappear, and new bands corresponding to N-H stretching (~3300-3500 cm⁻¹) and N-H bending (~1600 cm⁻¹) would appear in the IR spectrum.

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation of Derivatives

While obtaining suitable crystals of this compound itself might be challenging, derivatives of this compound could be synthesized and crystallized to provide definitive three-dimensional structural information through single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

For a crystalline derivative of this compound, X-ray crystallography would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the chloromethoxy group relative to the ring. This data would serve as the ultimate proof of structure, validating the assignments made by other spectroscopic methods.

Advanced Chromatographic Methodologies (e.g., UPLC, GC-MS) for Purity Assessment and Isomer Separation

The purity of "this compound" is critical for its intended applications, as the presence of isomers and impurities can significantly alter its chemical reactivity and properties. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the stringent purity assessment and effective separation of its isomers. While specific literature on the chromatographic analysis of "this compound" is not extensively available, methodologies can be developed based on established principles for the separation of structurally related nitroaromatic and halogenated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Purity Assessment: A typical GC-MS analysis would involve injecting a vaporized sample into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. The purity of "this compound" can be determined by the relative area of its corresponding peak in the chromatogram.

Isomer Separation: The separation of positional isomers of substituted nitrobenzenes can be challenging due to their similar physical properties. waters.comresearchgate.net However, by using a high-resolution capillary column, such as one with a phenyl-substituted stationary phase, it is often possible to achieve separation. The elution order of isomers will depend on subtle differences in their volatility and polarity.

A hypothetical GC-MS method for the analysis of "this compound" and its potential isomers is outlined below.

Illustrative GC-MS Parameters:

ParameterValue
Column Phenyl-methyl polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-350 m/z

Expected Mass Spectrometric Fragmentation:

Aromatic nitro compounds exhibit characteristic fragmentation patterns in EI-MS. miamioh.eduyoutube.com For "this compound" (Molecular Weight: 201.61 g/mol ), the following fragments would be anticipated:

Molecular Ion Peak (M+) : A peak at m/z 201.

Loss of NO2 : A fragment corresponding to [M - 46]+.

Loss of OCH2Cl : A fragment resulting from the cleavage of the chloromethoxy group.

Formation of a Tropylium Ion : Rearrangement and fragmentation of the benzene ring can lead to characteristic ions.

Ultra-Performance Liquid Chromatography (UPLC) for Isomer Separation

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for the challenging separation of positional isomers. researchgate.net Both normal-phase and reversed-phase UPLC can be explored for the analysis of "this compound".

Reversed-Phase UPLC: This is often the first choice for the analysis of moderately polar compounds. Separation is based on hydrophobic interactions between the analytes and the stationary phase. A C18 or phenyl-hexyl column could provide the necessary selectivity for separating isomers of "this compound". The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Normal-Phase UPLC: For isomers with very similar polarities, normal-phase chromatography might offer better separation. chromforum.org In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and a polar modifier).

Illustrative UPLC Parameters for Isomer Separation:

ParameterValue
Column Phenyl-Hexyl column (100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm

Under these hypothetical conditions, one would expect to see baseline separation of "this compound" from its potential positional isomers, such as "2-(Chloromethoxy)-4-methyl-1-nitrobenzene" and "1-(Chloromethoxy)-3-methyl-2-nitrobenzene". The elution order would depend on the subtle differences in the polarity and interaction of each isomer with the stationary phase.

Theoretical and Computational Chemistry Approaches to 4 Chloromethoxy 2 Methyl 1 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule, which in turn governs its chemical and physical properties. For 4-(Chloromethoxy)-2-methyl-1-nitrobenzene, these calculations can reveal how the interplay of its functional groups—the electron-withdrawing nitro group, the electron-donating methyl group, and the inductively withdrawing chloromethoxy group—influences its electronic landscape.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the benzene (B151609) ring, with contributions from the methyl and oxygen of the chloromethoxy group.
LUMO-2.1Predominantly localized on the nitro group and the aromatic ring carbons ortho and para to it.
HOMO-LUMO Gap6.4Indicates moderate kinetic stability and reactivity.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule can be visualized using electrostatic potential (ESP) maps, which show regions of positive and negative electrostatic potential on the electron density surface. These maps are invaluable for predicting how a molecule will interact with other charged or polar species.

In this compound, the highly electronegative oxygen and nitrogen atoms of the nitro group will create a region of significant negative electrostatic potential. The chlorine atom of the chloromethoxy group will also contribute to a region of negative potential, while the hydrogen atoms of the methyl group will exhibit a more positive potential. The aromatic ring itself will display a complex ESP due to the competing electronic effects of the substituents. The nitro group will create a more positive (electron-poor) region on the ring, particularly at the ortho and para positions relative to its point of attachment. libretexts.org This makes these sites susceptible to nucleophilic attack. The methyl and chloromethoxy groups will modulate this effect.

Density Functional Theory (DFT) for Predicting Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT calculations are particularly useful for predicting the reactivity of molecules and for mapping out the energetic profiles of chemical reactions.

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of a reaction.

For this compound, DFT could be employed to study various reactions, such as nucleophilic aromatic substitution. For instance, the reaction with a nucleophile would likely proceed via a Meisenheimer complex as an intermediate. DFT calculations could elucidate the structure of the transition state leading to this intermediate and calculate the associated activation energy. Such calculations on similar nitroaromatic compounds have provided significant insights into their reaction mechanisms.

Table 2: Illustrative DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Model Nitroaromatic System

NucleophileSolventActivation Energy (kcal/mol)
OH⁻Water15.2
CH₃O⁻Methanol18.5
NH₃Acetonitrile (B52724)25.1

Note: This data is hypothetical and intended to illustrate the type of information that can be obtained from DFT calculations. The values are representative of typical activation energies for nucleophilic aromatic substitution on activated nitroaromatic rings.

Reaction Coordinate Mapping for Nucleophilic and Electrophilic Processes

A reaction coordinate diagram plots the energy of a system as a function of the progress of the reaction, from reactants to products, passing through any intermediates and transition states. DFT is an excellent tool for generating these diagrams.

For this compound, mapping the reaction coordinate for a nucleophilic substitution reaction would reveal the relative energies of the reactants, the transition state, the Meisenheimer intermediate, and the products. This would provide a detailed picture of the reaction mechanism. Conversely, for an electrophilic aromatic substitution reaction, the directing effects of the substituents would be paramount. The nitro group is a strong deactivator and meta-director, while the methyl group is an activator and ortho, para-director. The chloromethoxy group is deactivating due to its inductive effect but is also ortho, para-directing due to resonance. DFT calculations could predict the most likely site of electrophilic attack by comparing the activation energies for substitution at the different available positions on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with solvent molecules. This provides a more realistic picture of a molecule's behavior in solution.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the bond connecting the chloromethoxy group to the benzene ring, and the bond between the oxygen and the chloromethyl group, will lead to different conformers. MD simulations can explore the potential energy surface of these conformational changes and identify the most stable conformers.

Solvent effects can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly include solvent molecules, allowing for the study of how the solute and solvent interact. For example, in a polar solvent, the more polar conformers of this compound would be stabilized. Furthermore, the solvent can influence reaction rates by stabilizing or destabilizing transition states. MD simulations, often in combination with quantum mechanics (QM/MM methods), can be used to investigate these solvent effects on reaction pathways. Studies on nitrobenzene (B124822) have utilized molecular dynamics to understand its interactions in aqueous environments. nih.govacs.org

Development of Predictive Models for Chemical Transformations

Predictive QSAR models for the chemical transformations of this compound would be developed by correlating its structural features with its reactivity in various chemical reactions. This process involves the generation of a dataset of structurally related compounds with known reactivity data, the calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model.

The development of such models would follow a systematic workflow:

Data Set Compilation : A series of nitroaromatic compounds with structural similarities to this compound would be selected. For each compound, experimental data on their reactivity in specific chemical transformations (e.g., nucleophilic aromatic substitution, reduction of the nitro group) would be collected.

Molecular Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional descriptors : Molecular weight, number of atoms, etc.

Topological descriptors : Indices that describe the connectivity of atoms.

Geometrical descriptors : 3D aspects of the molecule like molecular surface area and volume.

Quantum-chemical descriptors : Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. mdpi.com

Model Building : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be employed to establish a relationship between the calculated descriptors and the observed reactivity.

Model Validation : The predictive power of the developed QSAR model would be assessed through internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model for the reactivity of a series of substituted nitrobenzenes in a nucleophilic aromatic substitution reaction might be represented by the following equation:

Reactivity (log k) = a * E_LUMO + b * LogP + c * Σσ + d

Where E_LUMO represents the energy of the lowest unoccupied molecular orbital, LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), and Σσ is the sum of Hammett substituent constants. researchgate.net The coefficients a, b, and c would be determined by the regression analysis.

Interactive Data Table: Hypothetical Descriptors for a Series of Nitroaromatic Compounds

CompoundLogPE_LUMO (eV)Dipole Moment (Debye)Reactivity (log k)
Nitrobenzene1.85-2.544.22-3.5
4-Chloronitrobenzene2.39-2.782.61-3.1
2-Methylnitrobenzene2.45-2.484.45-3.8
This compound (Hypothetical)2.80-2.653.50-3.3

Exploration of Descriptors Related to Reactivity and Stereoselectivity

The reactivity and stereoselectivity of this compound in chemical reactions are governed by a combination of electronic, steric, and hydrophobic factors. QSAR studies on analogous nitroaromatic compounds have identified several key descriptors that are crucial in predicting their chemical behavior. mdpi.com

Descriptors for Reactivity:

Electronic Descriptors : The electronic nature of the substituents on the benzene ring plays a pivotal role in the reactivity of nitroaromatic compounds.

HOMO and LUMO Energies : The energy of the LUMO is often correlated with the susceptibility of the aromatic ring to nucleophilic attack. A lower LUMO energy indicates a higher electrophilicity and thus greater reactivity towards nucleophiles. researchgate.net

Partial Atomic Charges : The distribution of charges on the atoms of the molecule can indicate the most likely sites for electrophilic or nucleophilic attack.

Steric Descriptors : The size and shape of the molecule and its substituents can influence the accessibility of the reaction center.

Molecular Volume and Surface Area : These descriptors quantify the steric hindrance around the reactive site.

Topological Indices : Indices such as the Kier and Hall shape indices can provide a numerical representation of the molecular shape.

Hydrophobic Descriptors :

LogP : The octanol-water partition coefficient is a measure of the hydrophobicity of a molecule. It can influence the partitioning of the compound between different phases in a reaction mixture and its interaction with nonpolar reagents.

Descriptors for Stereoselectivity:

While stereoselectivity is less commonly studied through classical QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods use 3D grid-based descriptors to model the steric and electrostatic fields around the molecule. For a chiral compound, these descriptors could potentially correlate with the enantiomeric excess observed in a stereoselective reaction. For this compound, which is not chiral, stereoselectivity would be relevant in reactions that introduce a new chiral center.

Interactive Data Table: Key Descriptors and Their Relevance to Reactivity

Descriptor CategorySpecific DescriptorRelevance to Reactivity of this compound
Electronic E_LUMOIndicates susceptibility to nucleophilic attack on the aromatic ring.
Partial Atomic ChargesIdentifies electrophilic and nucleophilic centers within the molecule.
Hammett Constants (σ)Quantifies the electron-donating or -withdrawing nature of substituents.
Steric Molecular VolumeInfluences the approach of reagents to the reactive sites.
Sterimol ParametersProvides a more detailed description of the size and shape of substituents.
Hydrophobic LogPAffects solubility and partitioning in the reaction medium.

Strategic Utility of 4 Chloromethoxy 2 Methyl 1 Nitrobenzene As a Key Synthetic Building Block

Role in the Multi-Step Synthesis of Complex Organic Molecules

The inherent reactivity of its functional groups positions 4-(chloromethoxy)-2-methyl-1-nitrobenzene as a valuable intermediate in the multi-step synthesis of elaborate organic structures. The chloromethoxy group serves as a reactive handle for introducing an ether linkage, while the nitro group can be readily transformed into a variety of other functionalities, most notably an amine, which is a cornerstone of many biologically active molecules. The methyl group can also be functionalized, though it is generally less reactive than the other two groups.

Application in the Construction of Advanced Pharmaceutical Intermediates

Aromatic nitro compounds are foundational in the synthesis of a wide array of pharmaceuticals. nih.gov The nitro group in this compound can be reduced to an aniline (B41778) derivative, a common precursor in drug development. This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings, which are prevalent in many drug scaffolds.

The chloromethoxy group provides a reactive site for etherification reactions, allowing for the coupling of the nitrobenzene (B124822) core to other molecules of interest. This functionality is particularly useful for introducing a flexible linker or a specific pharmacophoric element. The strategic placement of the methyl, nitro, and chloromethoxy groups on the aromatic ring can influence the regioselectivity of subsequent reactions, providing a pathway to specifically substituted pharmaceutical intermediates.

Table 1: Potential Transformations of this compound for Pharmaceutical Synthesis

Functional GroupPotential TransformationResulting FunctionalityImportance in Pharmaceuticals
Nitro GroupReductionAminePrecursor to amides, sulfonamides, heterocycles
Chloromethoxy GroupNucleophilic SubstitutionEther, Ester, ThioetherLinker, pharmacophore introduction
Aromatic RingElectrophilic SubstitutionFurther functionalizationScaffold modification

Contribution to the Synthesis of Agrochemical Scaffolds

Similar to its role in pharmaceuticals, this compound can serve as a precursor for agrochemical compounds. Many modern herbicides, insecticides, and fungicides are based on substituted aromatic scaffolds. The ability to introduce an amino group via reduction of the nitro functionality is a key step in the synthesis of numerous active ingredients in the agrochemical industry. nbinno.com

Integration into Polymer Science and Materials Chemistry

The functional groups present in this compound also make it a candidate for applications in polymer and materials science. The ability to incorporate this molecule into larger polymeric structures or to use it as a precursor for functional organic materials is an area of potential research.

Functionalization of Polymeric Materials with Nitrobenzene Moieties

The chloromethoxy group of this compound can be used to graft this molecule onto existing polymer backbones that possess nucleophilic sites, such as hydroxyl or amine groups. This process would result in a polymer functionalized with nitrobenzene moieties. The presence of the nitro group can impart specific properties to the polymer, such as altered electronic characteristics, increased thermal stability, or the ability to participate in further chemical modifications.

Development of Novel Synthetic Reagents and Catalysts from its Framework

Future Research Directions and Emerging Paradigms for 4 Chloromethoxy 2 Methyl 1 Nitrobenzene Chemistry

Catalytic Activation of the Chloromethoxy Group for Enhanced Selectivity

The chloromethoxy group is a key functional handle in 4-(Chloromethoxy)-2-methyl-1-nitrobenzene, offering a site for nucleophilic substitution. However, achieving high selectivity in these reactions can be challenging. Future research will likely focus on the development of novel catalytic systems to control the reactivity of this group.

Transition metal catalysis presents a promising avenue for achieving selective transformations. Catalysts based on metals such as palladium, nickel, or copper could enable cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles with high functional group tolerance. The development of tailored ligand systems will be crucial for modulating the reactivity and selectivity of these metal catalysts.

Furthermore, organocatalysis offers a metal-free alternative for the activation of the chloromethoxy group. Chiral organocatalysts could be employed to achieve enantioselective substitutions, opening up pathways to chiral derivatives of this compound. Research in this area would involve the design and synthesis of new catalysts and the optimization of reaction conditions to achieve high yields and stereoselectivity. The versatility of the chloromethyl group allows for its conversion into a wide range of other functional groups. dur.ac.uk

Photochemical and Electrochemical Transformations of the Nitroaromatic System

The nitroaromatic system in this compound is another key site for chemical modification. Photochemical and electrochemical methods offer unique opportunities to effect transformations that are often difficult to achieve using conventional thermal methods. researchgate.netiupac.org

Photochemical Transformations: The nitro group can undergo a variety of photochemical reactions, including reduction to nitroso, hydroxylamino, or amino groups, as well as cycloaddition reactions. researchgate.netrsc.org Future research could explore the use of photosensitizers to control the outcome of these reactions, leading to the selective formation of desired products. The effect of solvent and irradiation wavelength on the reaction pathway will be important areas of investigation. researchgate.net The presence of one or more nitro groups has a profound effect on the photophysics of nitroaromatic compounds compared to that of the parent unsubstituted PAHs. researchgate.net

Electrochemical Transformations: Electrochemical methods provide a powerful tool for the controlled reduction of the nitro group. dtic.milacs.org By carefully controlling the electrode potential, it is possible to selectively generate the nitro radical anion, the nitroso derivative, the hydroxylamine (B1172632), or the corresponding aniline (B41778). acs.orgnih.gov This high level of control can be exploited to synthesize a range of derivatives with different oxidation states of the nitrogen atom. Future work in this area could focus on the development of novel electrode materials and electrolyte systems to improve the efficiency and selectivity of these transformations. researchgate.netacs.org The combination of electrochemistry with other synthetic techniques, such as flow chemistry, could enable the development of highly efficient and automated processes for the synthesis of a diverse library of compounds. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

The integration of modern reaction technologies, such as flow chemistry and automated synthesis, will be instrumental in accelerating the exploration of this compound's chemical space. These technologies offer significant advantages in terms of reaction control, safety, and throughput. europa.eusyrris.com

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. ewadirect.comnih.gov This precise control can lead to improved yields and selectivities, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eu The application of flow chemistry to the synthesis and derivatization of this compound could enable the rapid optimization of reaction conditions and the safe handling of reactive intermediates. ewadirect.com

Automated Synthesis: Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly explore a wide range of reaction conditions and reagents. syrris.comresearchgate.net This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying catalysts, solvents, and other reaction parameters, it will be possible to quickly identify optimal conditions for a desired transformation. The data generated from these high-throughput experiments can also be used to develop predictive models for reaction outcomes.

Computational Design of Novel Reactivity and Selectivity Profiles

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and prediction of chemical reactivity. researchgate.netscispace.com The application of these methods to this compound can provide valuable insights into its electronic structure, reactivity, and the mechanisms of its transformations.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule and to model the transition states of potential reactions. rsc.orgnih.gov This information can be used to guide the design of experiments and to rationalize observed outcomes. For example, computational studies could be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions, or to screen potential catalysts for a desired transformation. rsc.org

Molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with solvents and other reagents. This can provide a deeper understanding of the factors that control reaction selectivity. The combination of computational and experimental approaches will be a powerful strategy for the rational design of new and selective transformations of this compound.

Exploration of Stereoselective Syntheses and Chiral Derivatization

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is a significant area for future research. Chiral molecules are of great importance in pharmaceuticals, agrochemicals, and materials science.

Asymmetric Catalysis: The use of chiral catalysts, including both transition metal complexes and organocatalysts, can enable the enantioselective functionalization of the molecule. ethz.chmdpi.com For example, asymmetric reduction of the nitro group or nucleophilic substitution at the chloromethoxy group could be achieved using appropriate chiral catalysts. The development of new and efficient catalytic systems for these transformations will be a key research focus.

Chiral Auxiliaries: The use of chiral auxiliaries is another established strategy for the synthesis of enantiomerically pure compounds. ethz.chnih.gov A chiral auxiliary can be temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the chiral product. Research in this area would involve the design of novel chiral auxiliaries that are effective for this specific substrate.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the discovery of new and valuable applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Chloromethoxy)-2-methyl-1-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic Substitution : Nitration of 4-chloromethoxy-2-methylbenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields the nitro derivative. Monitor regioselectivity via TLC and adjust stoichiometry to minimize byproducts like dinitro compounds .
  • Chloromethylation : Alternative routes involve chloromethylation of 2-methyl-1-nitrobenzene derivatives using formaldehyde/HCl gas under anhydrous conditions. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to residual formaldehyde adducts .
    • Data Table :
MethodYield (%)Purity (HPLC)Key Byproducts
Electrophilic Nitration65–75≥95%1,3-dinitro isomer (5%)
Chloromethylation50–6090–92%Formaldehyde adducts (8%)

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : The chloromethoxy group (–OCH₂Cl) shows a singlet at δ 4.6–4.8 ppm (2H), distinct from methyl (–CH₃, δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Compare with analogs like 4-(bromomethyl)-2-methyl-1-nitrobenzene, where –CH₂Br resonates at δ 3.9–4.1 ppm .
  • IR Spectroscopy : The nitro group (–NO₂) exhibits asymmetric/symmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹. Chloromethoxy C–O–C stretching appears at 1100–1150 cm⁻¹, differentiating it from trifluoromethoxy analogs (1250–1300 cm⁻¹) .

Q. What crystallographic software and parameters are optimal for resolving its crystal structure?

  • Methodology :

  • Use SHELX-97 for structure refinement due to robust handling of heavy atoms (Cl, O). Input diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with Full-matrix Least Squares.
  • Key parameters:
  • Space group: P2₁/c (common for ortho-substituted nitrobenzenes).
  • Displacement parameters (Uiso): Constrain methyl groups with ISOR to mitigate thermal motion artifacts .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, CH₃) influence electrophilic substitution reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces. The nitro group (–NO₂) directs electrophiles to the meta position relative to itself, while chloromethoxy (–OCH₂Cl) exerts a weaker ortho/para-directing effect due to electron withdrawal via induction .
  • Experimental Validation : React with bromine (Br₂/FeBr₃) and analyze regioselectivity via GC-MS. Expected products include 4-bromo-2-methyl-1-nitrobenzene (major) and 5-bromo derivatives (minor) .

Q. What strategies mitigate thermal instability during storage or high-temperature reactions?

  • Methodology :

  • Storage : Store at –20°C in amber vials under argon to prevent photolytic cleavage of the chloromethoxy group. Degradation products (e.g., formaldehyde) can be monitored via headspace GC-MS .
  • Reaction Design : Use low-boiling solvents (e.g., dichloromethane) for reflux (<40°C). For high-temperature reactions (e.g., Ullmann coupling), add stabilizers like BHT (0.1 wt%) to inhibit radical decomposition .

Q. How can conflicting crystallographic data (bond lengths, angles) be resolved for nitro-aromatic derivatives?

  • Methodology :

  • Twinned Data Refinement : For crystals with twinning (common in nitro compounds), use SHELXL’s TWIN/BASF commands. Validate with R1 convergence <5% and wR2 <12% .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., 4-chloro-2-nitro-1-phenylethylbenzene) to identify systematic errors. For example, C–NO₂ bond lengths typically range 1.45–1.48 Å; deviations >0.02 Å suggest over-refinement .

Q. What are the challenges in quantifying trace impurities (e.g., chlorinated byproducts) via HPLC?

  • Methodology :

  • Column Selection : Use a C18 reverse-phase column (5 μm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Detect impurities at 254 nm (UV-active nitro groups).
  • Calibration : Prepare external standards for common impurities (e.g., 1-chloro-2,4-dinitrobenzene) with LOD ≤0.1% .

Data Contradictions and Solutions

  • Issue : Discrepancies in reported melting points (e.g., 116–118°C vs. 110–112°C).

    • Resolution : Verify purity via DSC (heating rate 10°C/min under N₂). Impurities like residual solvents (e.g., EtOAc) depress melting points .
  • Issue : Divergent regioselectivity in nitration reactions.

    • Resolution : Re-evaluate solvent polarity (e.g., switch from acetic acid to H₂SO₄) to alter electrophile reactivity. Confirm via NOESY NMR for spatial proximity of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.